molecular formula C20H15N3OS3 B3714267 1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

Cat. No.: B3714267
M. Wt: 409.6 g/mol
InChI Key: MNAXNAVPIRAEAH-UHFFFAOYSA-N
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Description

“N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide” is a compound with the molecular formula C24H21N3O2S2 and a molecular weight of 447.57244 . It is a solid substance that appears as white or yellowish-white crystalline powder .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, compounds similar to the one have been prepared by treating 2-[(chloroacetyl)amino]benzoic acid with different 2-amino-6-substituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The benzothiazole ring is substituted at the 6-position with a methyl group and at the 2-position with a phenyl group that is further substituted with an amino group .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present on the benzothiazole ring. For instance, benzothiazole derivatives can undergo reactions such as condensation with aldehydes .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzothiazole derivatives have been studied for their anti-tubercular activity. They have shown inhibition potency against M. tuberculosis . Another compound, BLZ945, which also contains a benzothiazole ring, has been shown to exert its effects by targeting and inhibiting a specific tyrosine kinase (CSF1R), which plays a key regulatory role in the tumor microenvironment .

Future Directions

The future directions for research on benzothiazole derivatives like this compound could involve further exploration of their anti-tubercular activity and other potential therapeutic applications . Additionally, the development of new synthetic methods for these compounds could also be a focus of future research .

Properties

IUPAC Name

N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS3/c1-12-4-9-15-17(11-12)27-19(22-15)13-5-7-14(8-6-13)21-20(25)23-18(24)16-3-2-10-26-16/h2-11H,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXNAVPIRAEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
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1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
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1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
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1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
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1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
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1-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA

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